pNP-TMP

Description

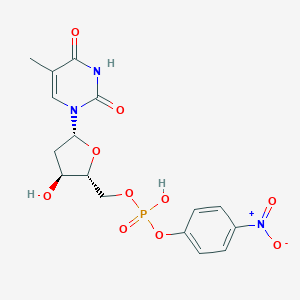

Structure

3D Structure

Properties

CAS No. |

16562-50-8 |

|---|---|

Molecular Formula |

C16H18N3O10P |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

RWOAVOYBVRQNIZ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Other CAS No. |

16562-50-8 |

Related CAS |

26886-08-8 (mono-ammonium salt) |

Synonyms |

p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Nitrophenyl-5'-Thymidine Monophosphate for Researchers and Drug Development Professionals

An Introduction to a Key Chromogenic Substrate for Phosphodiesterase Research

p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) is a synthetic nucleotide analog that has become an invaluable tool in biochemical and pharmacological research.[1] Its unique structure, incorporating a p-nitrophenyl group on the 5'-phosphate of thymidine, allows for the sensitive and continuous colorimetric monitoring of phosphodiesterase (PDE) activity.[1][2] This property has led to its widespread use in enzymatic assays, high-throughput screening for enzyme inhibitors, and studies of nucleotide metabolism.[1][3] This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Synthesis

p-Nitrophenyl-5'-thymidine monophosphate is a derivative of thymidine monophosphate (TMP).[3] The key modification is the esterification of the 5'-phosphate group with p-nitrophenol. This modification is central to its function as a chromogenic substrate.

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate | --INVALID-LINK-- |

| CAS Number | 16562-50-8 | --INVALID-LINK-- |

| Molecular Formula | C16H18N3O10P | --INVALID-LINK-- |

| Molecular Weight | 443.3 g/mol | --INVALID-LINK-- |

| Form | Powder | --INVALID-LINK-- |

| Solubility | Water: 50 mg/mL | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Synthesis:

The synthesis of this compound generally involves a two-step process.[1] First, thymidine is phosphorylated to form thymidine monophosphate (TMP). Subsequently, the phosphate group of TMP is coupled with p-nitrophenol. This is typically achieved through a condensation reaction, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent, which facilitates the formation of the phosphoester bond. The reaction is usually carried out in an anhydrous organic solvent. Purification is then performed using chromatographic techniques to isolate the desired product. While detailed, step-by-step synthesis protocols are often proprietary or found in specialized literature, the general approach follows established methods for nucleotide analog synthesis.[4]

Mechanism of Action and Enzymatic Hydrolysis

The utility of this compound as a research tool lies in its role as a substrate for various phosphodiesterases, including autotaxin (ATX) and other ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs).[5] These enzymes catalyze the hydrolysis of the phosphodiester bond between the phosphate group and the p-nitrophenyl moiety. This enzymatic cleavage releases thymidine-5'-monophosphate and p-nitrophenol.

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a strong yellow color and has a maximum absorbance at approximately 405 nm. The rate of p-nitrophenolate formation is directly proportional to the enzymatic activity of the phosphodiesterase. This allows for a simple and continuous spectrophotometric assay to measure enzyme kinetics and to screen for potential inhibitors.

Applications in Research and Drug Discovery

This compound is a versatile tool with several key applications in both basic research and preclinical drug development.

-

Enzymatic Assays: It serves as a reliable and sensitive chromogenic substrate for measuring the activity of various phosphodiesterases.[6] This is crucial for characterizing enzyme function, determining kinetic parameters, and understanding their biological roles.

-

High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay makes it highly amenable to HTS platforms.[3] Large compound libraries can be rapidly screened to identify potential inhibitors of specific phosphodiesterases, which are important drug targets in various diseases, including cancer and inflammatory disorders.[3]

-

Drug Discovery and Development: Identified inhibitors can be further characterized and optimized to develop novel therapeutic agents. The this compound assay is a valuable tool in the early stages of this process for determining inhibitor potency and selectivity.

Experimental Protocols

The following provides a detailed methodology for a typical phosphodiesterase assay using this compound, adapted from protocols for autotaxin.[7]

Phosphodiesterase Activity Assay Protocol:

1. Materials and Reagents:

-

p-Nitrophenyl-5'-thymidine monophosphate (this compound)

-

Purified phosphodiesterase enzyme (e.g., recombinant human autotaxin)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂, 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA).[7]

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.

-

Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the buffer and store at 4°C.

3. Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

For inhibitor studies, add the desired concentration of the test compound (typically 1-2 µL from a stock solution in DMSO) to the appropriate wells. For control wells, add the same volume of DMSO.

-

Add 25 µL of the this compound working solution to each well. The final concentration of this compound will typically be in the range of its Km value for the specific enzyme, which may need to be determined experimentally.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding 25 µL of the enzyme working solution to each well.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

4. Data Analysis:

-

For each well, plot the absorbance at 405 nm as a function of time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

p-Nitrophenyl-5'-thymidine monophosphate is a cornerstone reagent for the study of phosphodiesterases. Its utility as a chromogenic substrate enables straightforward and robust assays for enzyme activity and inhibition. For researchers in both academic and industrial settings, a thorough understanding of its properties and applications is essential for advancing our knowledge of nucleotide-metabolizing enzymes and for the development of novel therapeutics targeting these important proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Syntheses and configurational analyses of thymidine 4-nitrophenyl [17O,18O]phosphates and the stereochemical course of a reaction catalyzed by bovine pancreatic deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel point mutations attenuate autotaxin activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of p-Nitrophenyl Thymidine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of p-nitrophenyl thymidine monophosphate, a key chromogenic substrate and intermediate in nucleotide research and drug development. This document details the established chemical synthesis protocols, presents quantitative data in a structured format, and illustrates the underlying reaction pathways and workflows.

Introduction

p-Nitrophenyl thymidine monophosphate (pNP-TMP) is a valuable tool in biochemistry and molecular biology. Its primary application lies in the enzymatic assay of phosphodiesterases and nucleases. The enzymatic cleavage of the phosphodiester bond liberates p-nitrophenol, a chromophore that can be readily quantified by spectrophotometry, providing a continuous and sensitive measure of enzyme activity. Furthermore, this molecule serves as a precursor for the synthesis of more complex nucleotide analogs used in various therapeutic and diagnostic applications. This guide focuses on the widely employed carbodiimide-mediated coupling method for the synthesis of this compound.

Reaction Scheme and Signaling Pathway

The synthesis of p-nitrophenyl thymidine monophosphate is achieved through the condensation of thymidine-5'-monophosphate and p-nitrophenol. This reaction is typically facilitated by a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous pyridine solvent. The reaction proceeds through the activation of the phosphate group of thymidine-5'-monophosphate by DCC to form a reactive phosphodiester intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol, leading to the formation of the desired p-nitrophenyl thymidine monophosphate and the byproduct, N,N'-dicyclohexylurea (DCU).

Caption: Reaction pathway for the synthesis of p-nitrophenyl thymidine monophosphate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of p-nitrophenyl esters of nucleotides.

Materials and Reagents

-

Thymidine-5'-monophosphate (free acid)

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Pyridine

-

Methanol

-

Diethyl ether

-

Water

Synthesis of p-Nitrophenyl Thymidine Monophosphate

-

Preparation of Reactants: In a round-bottom flask, dissolve thymidine-5'-monophosphate (1.0 mmol) and p-nitrophenol (5.0 mmol) in anhydrous pyridine (50 mL). The use of a significant excess of p-nitrophenol drives the reaction towards completion.

-

Coupling Reaction: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (10.0 mmol) in one portion. The flask is then sealed and the reaction mixture is stirred at room temperature for 48-72 hours.

-

Reaction Quenching and Byproduct Removal: After the reaction is complete, add water (5 mL) to the mixture and stir for an additional 2 hours to quench any unreacted DCC. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

-

Solvent Removal: The pyridine is removed from the filtrate by evaporation under reduced pressure. This is often done by co-evaporation with toluene to ensure all pyridine is removed.

-

Purification: The resulting residue is dissolved in a minimal amount of water and subjected to purification. Historically, this has been achieved by precipitation or crystallization. For instance, the product can be precipitated from the aqueous solution by the addition of ethanol or acetone. Further purification can be achieved by column chromatography on a suitable resin (e.g., DEAE-cellulose).

-

Isolation and Drying: The purified product is typically isolated as a sodium or lithium salt by precipitation from an aqueous solution with the corresponding salt and ethanol. The precipitate is collected by centrifugation, washed with ethanol and ether, and dried under vacuum.

Experimental Workflow

The overall workflow for the synthesis and purification of p-nitrophenyl thymidine monophosphate is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of p-nitrophenyl thymidine monophosphate.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of p-nitrophenyl thymidine monophosphate. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value |

| Reactants | |

| Thymidine-5'-monophosphate | 1.0 mmol |

| p-Nitrophenol | 5.0 mmol |

| N,N'-Dicyclohexylcarbodiimide | 10.0 mmol |

| Reaction Conditions | |

| Solvent | Anhydrous Pyridine |

| Temperature | Room Temperature |

| Reaction Time | 48 - 72 hours |

| Product Information | |

| Product Name | p-Nitrophenyl thymidine monophosphate |

| Reported Yield | 60-80% |

| Molecular Formula | C₁₆H₁₈N₃O₁₀P |

| Molecular Weight | 459.30 g/mol |

Characterization

The structure and purity of the synthesized p-nitrophenyl thymidine monophosphate should be confirmed by standard analytical techniques.

-

UV-Vis Spectroscopy: The presence of the p-nitrophenyl group can be confirmed by its characteristic absorbance maximum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR spectroscopy are essential for confirming the structure of the final product and for assessing its purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Conclusion

The synthesis of p-nitrophenyl thymidine monophosphate via a DCC-mediated coupling reaction is a robust and well-established method. This guide provides the fundamental knowledge required for researchers and professionals to successfully synthesize and purify this important biochemical reagent. Careful attention to anhydrous conditions and thorough purification are critical for obtaining a high-purity product suitable for enzymatic assays and further synthetic transformations.

The Chromogenic Substrate pNP-TMP: A Technical Guide for Phosphodiesterase I Activity Measurement

For Immediate Release

This technical guide provides an in-depth overview of p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP), a crucial chromogenic substrate for the characterization and kinetic analysis of Phosphodiesterase I (PDE-I). Tailored for researchers, scientists, and professionals in drug development, this document outlines the enzymatic reaction, presents key quantitative data, details experimental protocols, and illustrates relevant biochemical pathways and workflows.

Core Principle: this compound as a Substrate for Phosphodiesterase I

p-Nitrophenyl thymidine 5'-monophosphate is an artificial substrate used to measure the enzymatic activity of exonucleases that exhibit phosphodiesterase I (PDE-I) activity, such as those found in snake venoms. PDE-I enzymes catalyze the hydrolysis of phosphodiester bonds in nucleic acids from the 3' end, releasing 5'-mononucleotides.

The utility of this compound in enzymatic assays lies in its chromogenic nature. The substrate itself is colorless. However, upon enzymatic cleavage by PDE-I, it yields two products: thymidine 5'-monophosphate (TMP) and p-nitrophenol (pNP). At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 400-405 nm. The rate of formation of this yellow product is directly proportional to the PDE-I enzyme activity, providing a simple and reliable method for continuous spectrophotometric monitoring.

Primary Enzymatic Target: Snake Venom Phosphodiesterase I

This compound is a well-established and preferred substrate for the kinetic analysis of Phosphodiesterase I (EC 3.1.4.1), particularly from snake venom sources.[1][2] One extensively characterized example is the PDE-I isolated from the venom of Agistrodon bilineatus, which demonstrates high hydrolytic activity towards this compound.[3] These enzymes are metalloproteins that sequentially hydrolyze 5'-mononucleotides from the 3'-OH terminus of both ribo- and deoxyribo-oligonucleotides.[4][5]

Quantitative Enzyme Kinetics

Kinetic parameters are essential for comparing enzyme efficiency and for screening potential inhibitors in drug discovery. The following table summarizes the kinetic constants for the hydrolysis of this compound by Phosphodiesterase I purified from Agistrodon bilineatus venom.

| Parameter | Value | Unit | Source |

| Michaelis Constant (Km) | 8.3 x 10-3 | M | [3] |

| Maximum Velocity (Vmax) | 3.85 | µM/min/mg | [3] |

| Catalytic Constant (kcat) | 23 | s-1 | [3] |

| Specificity Constant (Ksp) | 46.4 | M-1 Min-1 | [3] |

Detailed Experimental Protocol

This section provides a standard methodology for determining Phosphodiesterase I activity using this compound as a substrate, based on established protocols.[4]

A. Required Reagents:

-

Tris-HCl Buffer: 0.11 M Tris-HCl, pH 8.9.

-

Salt Solution: 0.11 M NaCl.

-

Divalent Cation Solution: 15 mM MgCl2.

-

Assay Buffer: A combined solution of 0.11 M Tris-HCl (pH 8.9), 0.11 M NaCl, and 15 mM MgCl2.

-

Substrate Stock Solution: 5 mM p-Nitrophenyl thymidine 5'-monophosphate (this compound). Note that the purity of commercial preparations can vary and should be accounted for.

-

Enzyme Solution: Purified Phosphodiesterase I (e.g., from Crotalus adamanteus venom) diluted in Assay Buffer to a concentration that yields a linear rate of absorbance change (e.g., 0.02-0.04 ΔA/min).[4]

B. Assay Procedure:

-

Reaction Setup: In a 1.0 mL cuvette, combine the appropriate volume of Assay Buffer and the this compound substrate solution. The final substrate concentration should ideally be varied to determine kinetic parameters, bracketing the Km value if possible.

-

Temperature Equilibration: Incubate the cuvettes in a temperature-controlled spectrophotometer at 25°C for 3-5 minutes to allow the solution to reach thermal equilibrium.

-

Blank Measurement: Measure the absorbance at 400 nm before adding the enzyme to establish the blank rate (non-enzymatic hydrolysis of the substrate).

-

Initiate Reaction: Add a small, defined volume (e.g., 10 µL) of the diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately begin recording the absorbance at 400 nm.

-

Data Acquisition: Record the increase in absorbance at 400 nm over a period of 3-5 minutes. Ensure that the measurements are taken during the initial, linear phase of the reaction. The reaction is typically linear until the total absorbance reaches approximately 1.2.[4]

-

Calculation of Activity: Calculate the change in absorbance per minute (ΔA400/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 8.9 is required.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow, the core enzymatic reaction, and the broader context of phosphodiesterase function in cellular signaling.

References

- 1. Stereochemical course of the hydrolysis of thymidine 5'-(4-nitrophenyl [17O,18O]phosphate) in H216O catalyzed by the phosphodiesterase from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Phosphodiesterase I - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Hydrolysis of p-Nitrophenyl-Thymidine-5'-Monophosphate (pNP-TMP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of hydrolysis of p-Nitrophenyl-Thymidine-5'-Monophosphate (pNP-TMP), a chromogenic substrate widely used for the assay of 3'-5' exonucleases. The document details the enzymatic hydrolysis mechanism, presents key quantitative data, and provides a standardized experimental protocol for monitoring this reaction.

Introduction

p-Nitrophenyl-Thymidine-5'-Monophosphate (this compound) is an artificial substrate used to measure the activity of certain nucleases, particularly 3'-5' exonucleases like oligoribonucleases (ORNs). The hydrolysis of this compound results in the release of thymidine-5'-monophosphate (TMP) and p-nitrophenol (pNP). The latter product is a chromophore that, in its deprotonated form (p-nitrophenolate), exhibits a distinct yellow color with an absorbance maximum around 405 nm. This property allows for a continuous and straightforward spectrophotometric assay of enzyme activity. Understanding the mechanism of this compound hydrolysis is critical for interpreting kinetic data and for the development of inhibitors of these enzymes, which are potential therapeutic targets.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by 3'-5' exonucleases, which are metalloenzymes requiring a divalent metal ion for their activity. The reaction involves the nucleophilic attack on the phosphorus atom of the phosphate group, leading to the cleavage of the phosphoester bond between the phosphate and the p-nitrophenoxy group.

The Two-Metal-Ion Catalytic Mechanism

The enzymatic hydrolysis of this compound by 3'-5' exonucleases is generally understood to proceed via a two-metal-ion catalytic mechanism .[1][2][3] This mechanism is a common feature of many nucleases and polymerases.[2][4] In this model, two divalent metal ions, typically Mn²⁺ for oligoribonucleases, are coordinated by conserved acidic amino acid residues in the enzyme's active site.[1][5]

The proposed roles of the two metal ions are as follows:

-

Metal Ion A : This ion is believed to activate a water molecule, lowering its pKa and generating a hydroxide ion. This hydroxide ion then acts as the nucleophile, attacking the phosphorus atom of the this compound substrate.[2][3]

-

Metal Ion B : This ion serves to stabilize the developing negative charge on the oxygen atoms of the phosphate group during the formation of the pentacovalent transition state. It also facilitates the departure of the leaving group, the p-nitrophenolate anion.[2][3]

The two metal ions are held in a specific orientation by the enzyme, which is crucial for efficient catalysis.[2]

Figure 1: Two-metal-ion mechanism for this compound hydrolysis.

Quantitative Data on this compound Hydrolysis

The hydrolysis of this compound by various oligoribonucleases has been characterized, yielding important kinetic parameters. These data are crucial for comparing enzyme efficiency and for screening potential inhibitors.

Michaelis-Menten Parameters

The following table summarizes the kinetic parameters for the hydrolysis of this compound by oligoribonucleases from different species. The data were obtained at pH 8.00 and 25°C with 1 mM Mn²⁺.[1][5]

| Enzyme Source | kcat (min-1) | KM (mM) | kcat/KM (M-1s-1) |

| Escherichia coli | 100 - 650 | 0.4 - 2.0 | 8.3 x 103 - 2.7 x 104 |

| Mycobacterium smegmatis | 100 - 650 | 0.4 - 2.0 | 8.3 x 103 - 2.7 x 104 |

| Human | 100 - 650 | 0.4 - 2.0 | 8.3 x 103 - 2.7 x 104 |

Influence of Divalent Metal Ions

The hydrolysis of this compound by oligoribonucleases is highly dependent on the presence of divalent metal ions.

| Metal Ion | Effect | KMn (mM) |

| Mn²⁺ | Preferred cofactor[1][5] | 0.2 - 0.6[1][5] |

| Mg²⁺ | Less effective cofactor than Mn²⁺[1][5] | Not Reported |

| Ni²⁺ | Inhibitor[1][5] | Not Reported |

Experimental Protocol for this compound Hydrolysis Assay

This section provides a detailed methodology for a continuous spectrophotometric assay of 3'-5' exonuclease activity using this compound as a substrate.

Principle

The assay measures the rate of p-nitrophenol (pNP) release from the hydrolysis of this compound. The reaction is monitored by measuring the increase in absorbance at 405 nm, which is characteristic of the p-nitrophenolate ion under alkaline or near-neutral conditions. The rate of absorbance change is directly proportional to the enzyme activity.

Reagents and Materials

-

Assay Buffer : 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂.

-

Substrate Stock Solution : 100 mM this compound in deionized water. Store at -20°C.

-

Enzyme Solution : Purified 3'-5' exonuclease of interest, diluted in a suitable buffer (e.g., Tris-HCl with 0.1 mg/mL BSA for stability).

-

96-well microplate , UV-transparent.

-

Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.

Assay Procedure

-

Prepare the reaction mixture : For a 200 µL final reaction volume, prepare a master mix containing the assay buffer and this compound substrate. The final concentration of this compound should be varied to determine KM, typically ranging from 0.1 to 5 times the expected KM.

-

Pre-incubate : Add the reaction mixture to the wells of the 96-well microplate and pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction : Add a small volume of the enzyme solution to each well to start the reaction. Mix gently.

-

Monitor absorbance : Immediately start monitoring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a period of 10-30 minutes. Ensure the total change in absorbance remains within the linear range of the spectrophotometer.

-

Controls : Include appropriate controls:

-

No-enzyme control : Reaction mixture without the enzyme to measure the rate of non-enzymatic hydrolysis of this compound.

-

No-substrate control : Enzyme in assay buffer without this compound to account for any background absorbance from the enzyme solution.

-

Data Analysis

-

Calculate the rate of reaction : Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA₄₀₅/min).

-

Convert absorbance to concentration : Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNP formation. The molar extinction coefficient (ε) for p-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹. The path length (l) for a 200 µL reaction in a standard 96-well plate needs to be determined or a standard curve of pNP should be generated.

-

Determine kinetic parameters : Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and KM. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Figure 2: Experimental workflow for the this compound hydrolysis assay.

Conclusion

The enzymatic hydrolysis of this compound is a valuable tool for studying the activity of 3'-5' exonucleases. The reaction proceeds through a well-established two-metal-ion catalytic mechanism, with Mn²⁺ being the preferred cofactor for oligoribonucleases. The spectrophotometric assay for this compound hydrolysis is robust, continuous, and amenable to high-throughput screening, making it an essential technique in drug discovery and basic research aimed at understanding the roles of these enzymes in cellular processes. Careful consideration of experimental conditions, particularly metal ion concentration and pH, is crucial for obtaining accurate and reproducible kinetic data.

References

- 1. researchgate.net [researchgate.net]

- 2. A general two-metal-ion mechanism for catalytic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the 3'-5' exonuclease activity of Escherichia coli DNA polymerase I: a two metal ion mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Equivalent Metal Ion In One- and Two-metal Ion Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of the 5'-p-nitrophenyl ester of TMP by oligoribonucleases (ORN) from Escherichia coli, Mycobacterium smegmatis, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chromogenic Workhorse: A History of p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP) in Enzyme Assays

For decades, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) has been an indispensable tool for researchers in biochemistry and drug discovery, serving as a reliable chromogenic substrate for the detection and characterization of various phosphodiesterases (PDEs) and other nucleases. Its utility lies in the elegant simplicity of its design: the enzymatic cleavage of the phosphodiester bond liberates p-nitrophenol, a yellow-colored compound that can be easily quantified spectrophotometrically, providing a direct measure of enzyme activity.

While the precise moment of its first synthesis and the identity of its originators are not prominently documented in a single, seminal publication, the development of this compound can be traced back to the broader efforts in the mid-20th century to synthesize artificial substrates for enzymes. This era saw pioneering work in nucleotide chemistry, with researchers like Har Gobind Khorana and Jerzy G. Moffat developing methods for the synthesis of nucleotide esters. The core concept was to attach a chromogenic or fluorogenic group to a natural substrate, allowing for continuous and convenient monitoring of enzyme reactions.

The key innovation in this compound lies in the use of the p-nitrophenyl group. The ester linkage between this group and the 5'-phosphate of thymidine monophosphate is susceptible to enzymatic hydrolysis by phosphodiesterases. Upon cleavage, the released p-nitrophenolate ion exhibits a strong absorbance at 405-420 nm under alkaline conditions, providing a robust and sensitive signal for detection.

Core Applications and Impact

The primary application of this compound has been in the continuous colorimetric assay of phosphodiesterase activity. These enzymes play a crucial role in signal transduction pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP, thereby regulating a vast array of cellular processes. The ability to easily measure PDE activity using this compound has been instrumental in:

-

Drug Discovery: High-throughput screening of compound libraries for PDE inhibitors has been greatly facilitated by this compound-based assays. The simplicity and reliability of the assay allow for the rapid identification of potential drug candidates for a variety of diseases, including cardiovascular disorders, respiratory illnesses, and neurological conditions.

-

Enzyme Characterization: this compound has been widely used to study the kinetic properties of various phosphodiesterases, including the determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). This has provided valuable insights into the catalytic mechanisms and substrate specificities of different PDE isozymes.

-

Biochemical Research: Beyond PDEs, this compound has also found application as a substrate for other nucleases, contributing to a broader understanding of nucleic acid metabolism.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in phosphodiesterase assays. These values can vary depending on the specific enzyme, assay conditions, and buffer composition.

| Parameter | Typical Value Range | Notes |

| Substrate Concentration | 0.1 - 2 mM | Often used at concentrations around the Km of the target enzyme to ensure sensitive detection of inhibition. |

| Wavelength of Detection | 405 - 420 nm | The absorbance maximum of the p-nitrophenolate ion under alkaline conditions. |

| Molar Extinction Coefficient (ε) | 1.8 x 104 M-1cm-1 | For p-nitrophenol at pH > 8. This value is crucial for converting absorbance changes into product concentration. |

| Optimal pH for Detection | > 8.0 | An alkaline pH is required to ensure the complete ionization of the liberated p-nitrophenol to the chromogenic p-nitrophenolate. |

Key Experimental Protocols

General Phosphodiesterase Activity Assay using this compound

This protocol provides a general framework for measuring phosphodiesterase activity. Specific conditions may need to be optimized for the particular enzyme being studied.

Materials:

-

p-Nitrophenyl thymidine 5'-monophosphate (this compound) solution (e.g., 10 mM in assay buffer)

-

Phosphodiesterase enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)

-

Stop Solution (e.g., 0.1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Enzyme solution (or buffer for control wells)

-

Potential inhibitors (if screening)

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow components to equilibrate.

-

Initiate Reaction: Add the this compound solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the desired temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add the Stop Solution to each well to terminate the reaction and develop the color of the p-nitrophenolate ion.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the control wells (without enzyme) from the absorbance of the sample wells. Use the molar extinction coefficient of p-nitrophenol to calculate the amount of product formed and, consequently, the enzyme activity.

Visualizing the Workflow and Signaling Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the central role of phosphodiesterases in signal transduction.

Caption: Experimental workflow for a this compound-based phosphodiesterase assay.

Caption: Role of phosphodiesterase in cyclic nucleotide signaling pathways.

The Utility of p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP) in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic chromogenic substrate that has become an invaluable tool in biochemistry and drug discovery. As an analog of the naturally occurring thymidine 5'-monophosphate (TMP), it is specifically designed for the continuous spectrophotometric assay of various nucleotide-metabolizing enzymes. The enzymatic hydrolysis of this compound liberates p-nitrophenol (pNP), a yellow-colored compound that can be readily quantified by measuring its absorbance at 405-420 nm. This allows for real-time monitoring of enzyme activity, making this compound a cornerstone for kinetic studies, inhibitor screening, and understanding fundamental enzymatic mechanisms. This guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and the visualization of relevant biochemical pathways and workflows.

Core Applications of this compound

The primary application of this compound lies in its use as a substrate for a variety of phosphodiesterases (PDEs) and nucleases. Its utility spans several key research areas:

-

Enzyme Kinetics and Characterization: this compound is extensively used to determine the kinetic parameters of enzymes such as autotaxin (ATX), venom phosphodiesterases, and oligoribonucleases.[1][2][3] By measuring the rate of p-nitrophenol production at various substrate concentrations, researchers can calculate key kinetic constants like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[3]

-

Drug Discovery and Inhibitor Screening: The simplicity and reliability of the this compound assay make it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.[1] Compounds that decrease the rate of this compound hydrolysis are identified as potential inhibitors, which is a critical step in the development of new therapeutic agents.

-

Molecular Biology: In molecular biology, this compound aids in the study of nucleotide metabolism and nucleic acid degradation pathways.[1] It provides a means to investigate the activity of exonucleases and other enzymes involved in these fundamental cellular processes.

Quantitative Data: Enzyme Kinetics with this compound

The following table summarizes key kinetic parameters for enzymes that utilize this compound as a substrate. This data is essential for designing experiments and for the comparative analysis of enzyme activity.

| Enzyme | Source Organism/System | Km (mM) | Vmax (nmol/min/µg) | Optimal pH | Divalent Metal Ion Requirement | Reference(s) |

| Autotaxin (ATX) | Recombinant | 14.1 | 11.0 | ~7.4 | Ca2+ | [3] |

| Oligoribonuclease (ORN) | E. coli | 0.4 - 2.0 | Not specified in nmol/min/µg | 8.0 | Mn2+ > Mg2+ | |

| Oligoribonuclease (ORN) | M. smegmatis | 0.4 - 2.0 | Not specified in nmol/min/µg | 8.0 | Mn2+ > Mg2+ | |

| Oligoribonuclease (ORN) | Human | 0.4 - 2.0 | Not specified in nmol/min/µg | 8.0 | Mn2+ > Mg2+ | |

| Phosphodiesterase (PdeM) | Metagenomic library | Not specified | Not specified | 8.5 | Mn2+ | [4] |

| Snake Venom PDE | Crotalus adamanteus | Not specified | Not specified | 9.8 - 10.4 | Mg2+ | [5] |

Key Experimental Protocols

General Phosphodiesterase Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a phosphodiesterase using this compound. Specific conditions may need to be optimized for individual enzymes.

Materials:

-

Purified enzyme solution

-

This compound stock solution (e.g., 100 mM in an appropriate solvent, stored at -20°C)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM NaCl, 5 mM β-mercaptoethanol)[4]

-

Divalent metal ion solution (e.g., 100 mM MnCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction mixture in the wells of a 96-well plate. For a final volume of 100 µL, add:

-

50 µL of 2x Assay Buffer

-

10 µL of 10x Divalent metal ion solution (final concentration, e.g., 1-10 mM)

-

x µL of enzyme solution (the amount should be determined empirically to ensure a linear reaction rate)

-

Distilled water to bring the volume to 90 µL.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.[4]

-

Initiate the reaction by adding 10 µL of 10x this compound solution (the final concentration should be varied for kinetic studies, e.g., 0.1-10 mM).

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for a total of 30 minutes.[6]

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol is ~18,000 M-1cm-1 at pH > 8).

Autotaxin (ATX) Activity Assay

This protocol is specifically tailored for measuring the phosphodiesterase activity of autotaxin.

Materials:

-

Recombinant autotaxin

-

This compound

-

Reaction buffer: 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2, 1 mg/ml fatty acid-free BSA.[7]

-

96-well plate

-

Spectrophotometer

Procedure:

-

Set up the reactions in a 96-well plate with a final volume of 200 µL.

-

Add the reaction buffer to each well.

-

Add the desired concentration of autotaxin (e.g., 100 nM).[2]

-

To initiate the reaction, add this compound to a final concentration of 1.5 mM.[2]

-

Monitor the change in absorbance at 405 nm over time at 37°C.[2]

-

The rate of this compound hydrolysis is calculated from the linear phase of the reaction, using an extinction coefficient of 18.5 mM-1cm-1 for p-nitrophenol.[2]

Visualizations: Pathways and Workflows

Autotaxin-LPA Signaling Pathway

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innov-research.com [innov-research.com]

- 6. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]

- 7. Novel point mutations attenuate autotaxin activity - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Properties of p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). We will delve into its core properties, the mechanism behind its color-changing capabilities, and its application in enzymatic assays, particularly within the context of drug discovery and development. This guide will further provide detailed experimental protocols and a summary of quantitative data to facilitate its use in the laboratory.

Introduction to this compound: A Versatile Chromogenic Substrate

p-Nitrophenyl thymidine 5'-monophosphate (this compound) is a synthetic nucleotide analog that serves as a valuable tool in biochemistry and pharmacology.[1] Its structure consists of a thymidine monophosphate (TMP) molecule linked to a p-nitrophenyl group via a phosphodiester bond. This unique modification confers upon this compound its most critical characteristic: its chromogenic nature. In its intact form, this compound is a colorless compound. However, upon enzymatic hydrolysis of the phosphodiester bond, it releases p-nitrophenol (pNP), a product that exhibits a distinct yellow color, with a maximum absorbance at approximately 405-410 nm.[1] This property allows for the simple and direct spectrophotometric monitoring of enzyme activity.

The enzymatic hydrolysis of this compound is catalyzed by a variety of phosphodiesterases and nucleases, making it a versatile substrate for studying these enzyme families.[1] One of the most prominent applications of this compound is in the study of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer progression and inflammation.

The Chromogenic Mechanism: From Colorless to Yellow

The chromogenic properties of this compound are rooted in the enzymatic cleavage of the phosphodiester bond linking the p-nitrophenyl group to the thymidine monophosphate. The reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of colorless this compound to yield the yellow product, p-nitrophenol.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic hydrolysis of this compound by various enzymes. This data is essential for designing and interpreting kinetic assays.

Table 1: Michaelis-Menten Constants for this compound Hydrolysis

| Enzyme | Source | KM (mM) | kcat (min-1) | Reference |

| Oligoribonuclease (ORN) | Escherichia coli | 0.4 - 2.0 | 100 - 650 | [1] |

| Oligoribonuclease (ORN) | Mycobacterium smegmatis | 0.4 - 2.0 | 100 - 650 | [1] |

| Oligoribonuclease (ORN) | Human | 0.4 - 2.0 | 100 - 650 | [1] |

Table 2: Inhibition Constants (Ki and IC50) for Autotaxin using this compound as a Substrate

| Inhibitor | Inhibition Type | Ki | IC50 | Reference |

| LPA (18:1) | Mixed | 2.0 ± 0.50 µM (for free ATX), 5.0 ± 1.3 µM (for ATX-substrate complex) | - | |

| Choline | Competitive | ~0.3 M | - |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the chromogenic properties of this compound.

General Spectrophotometric Assay for Enzyme Activity

This protocol outlines a general workflow for measuring the activity of an enzyme that hydrolyzes this compound.

Caption: A typical workflow for an enzyme assay using this compound.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM KCl, 1 mM MgCl2, and 1 mM CaCl2 for autotaxin).

-

This compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM).

-

Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the this compound stock solution to each well to achieve the desired final substrate concentration.

-

To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.

-

Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature for the enzyme.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M-1cm-1 at pH 8.0), b is the path length of the light, and c is the concentration of p-nitrophenol.

-

The enzyme activity can then be expressed in units such as µmol of product formed per minute per mg of enzyme.

-

Autotaxin Activity Assay

This protocol is specifically tailored for measuring the phosphodiesterase activity of autotaxin.

Methodology:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2.

-

This compound Substrate: Prepare a 1.5 mM solution of this compound in the assay buffer.

-

Autotaxin (ATX): Prepare a solution of ATX in the assay buffer.

-

-

Procedure:

-

In a microplate, combine the assay buffer and the this compound substrate solution.

-

Initiate the reaction by adding the ATX solution.

-

Monitor the increase in absorbance at 405 nm over time at 37°C.

-

-

Inhibitor Screening:

-

To screen for inhibitors, pre-incubate the enzyme with the test compound for a specified period before adding the this compound substrate.

-

Measure the reaction rate as described above and compare it to a control reaction without the inhibitor to determine the percent inhibition.

-

Application in Signaling Pathway Analysis: The Autotaxin-LPA Axis

This compound is a critical tool for dissecting the autotaxin-LPA signaling pathway. ATX is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce the signaling lipid lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. By providing a means to measure ATX activity, this compound allows researchers to study the regulation of this pathway and to screen for inhibitors that could have therapeutic potential in diseases where the ATX-LPA axis is dysregulated.

Caption: Role of this compound in studying the Autotaxin-LPA signaling pathway.

Conclusion

This compound stands out as a simple, reliable, and cost-effective chromogenic substrate for the continuous monitoring of a range of phosphodiesterases and nucleases. Its application in high-throughput screening for enzyme inhibitors, particularly for autotaxin, has made it an indispensable tool in drug discovery and the study of critical signaling pathways. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for pNP-TMP Phosphodiesterase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these cyclic nucleotides is fundamental to a vast array of physiological processes. Consequently, PDEs have emerged as prominent therapeutic targets for a variety of diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.

The p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) phosphodiesterase activity assay is a continuous colorimetric method used to determine the activity of phosphodiesterases, particularly venom phosphodiesterase I, and can be adapted for other phosphodiesterases. This assay relies on the hydrolysis of the substrate this compound by a phosphodiesterase, which yields p-nitrophenol. The production of p-nitrophenol results in a yellow color that can be continuously monitored by measuring the increase in absorbance at 400-405 nm, providing a direct measure of enzyme activity. This application note provides a detailed protocol for this assay, including its adaptation for inhibitor screening and high-throughput applications.

Principle of the Assay

The enzymatic reaction underlying the this compound phosphodiesterase assay is a straightforward hydrolysis reaction. The phosphodiesterase cleaves the phosphodiester bond in this compound, releasing thymidine 5'-monophosphate (TMP) and p-nitrophenol. The p-nitrophenolate ion, which is favored at alkaline pH, has a strong absorbance at 400-405 nm. The rate of the increase in absorbance is directly proportional to the phosphodiesterase activity.

Signaling Pathway Context: The Role of Phosphodiesterases in cAMP and cGMP Signaling

Phosphodiesterases are integral components of the cAMP and cGMP signaling pathways, acting as key regulators of cyclic nucleotide levels. These pathways are initiated by the activation of adenylyl and guanylyl cyclases, respectively, leading to the production of cAMP and cGMP. These second messengers then activate downstream effectors such as protein kinases (PKA and PKG), ion channels, and exchange proteins. PDEs terminate this signaling by hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms. Different PDE families exhibit specificity for either cAMP, cGMP, or both, allowing for fine-tuned regulation of these signaling cascades.

Figure 1: Role of Phosphodiesterases in Cyclic Nucleotide Signaling.

Experimental Protocols

Materials and Reagents

-

Enzyme: Phosphodiesterase (e.g., snake venom phosphodiesterase I, purified recombinant PDE)

-

Substrate: p-Nitrophenyl thymidine 5'-monophosphate (this compound)

-

Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 8.9)

-

Salts: Sodium Chloride (NaCl) and Magnesium Chloride (MgCl₂)

-

Inhibitors (for inhibitor screening): e.g., 3-isobutyl-1-methylxanthine (IBMX), dipyridamole

-

Instrumentation: UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm

-

Consumables: Cuvettes or microplates (96- or 384-well, UV-transparent)

Reagent Preparation

-

Assay Buffer: Prepare a solution of 0.1 M Tris-HCl, pH 8.9, containing 0.1 M NaCl and 15 mM MgCl₂.

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. The optimal final concentration in the assay will need to be determined empirically but a starting point of 1 mM is common.

-

Enzyme Solution: Prepare a stock solution of the phosphodiesterase in the assay buffer. The final concentration should be determined such that a linear rate of substrate hydrolysis is observed for at least 10 minutes.

-

Inhibitor Stock Solutions (for screening): Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mM).

Assay Procedure

The following workflow outlines the steps for conducting the this compound phosphodiesterase activity assay.

Figure 2: Experimental Workflow for the this compound Phosphodiesterase Assay.

-

Assay Setup: In a cuvette or microplate well, combine the assay buffer and the this compound substrate solution to the desired final concentrations. For inhibitor screening, add the inhibitor at various concentrations at this step.

-

Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiation: Initiate the reaction by adding the phosphodiesterase enzyme solution to the reaction mixture. Mix gently.

-

Measurement: Immediately start monitoring the increase in absorbance at 400-405 nm using a spectrophotometer or microplate reader. For kinetic assays, record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). For endpoint assays, stop the reaction after a fixed time by adding a quenching agent (e.g., 1 N NaOH) and then measure the final absorbance.

Data Analysis and Calculations

The rate of the enzymatic reaction is determined by calculating the change in absorbance over time (ΔAbs/min) from the linear portion of the reaction curve. The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law:

Concentration (M) = Absorbance / (ε × l)

where:

-

ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH > 8).

-

l is the path length of the cuvette or the well (in cm).

The enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified assay conditions.

Activity (µmol/min/mg) = (ΔAbs/min × Total Assay Volume) / (ε × Path Length × Amount of Enzyme in mg)

Data Presentation

Enzyme Kinetics

The this compound assay can be used to determine the kinetic parameters of a phosphodiesterase, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This is achieved by measuring the initial reaction rates at varying substrate concentrations.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | Reference |

| Recombinant Human Tyrosyl-DNA PDE | p-Nitrophenyl-thymidine-3'-phosphate | 211.14 ± 23.83 | 8.82 ± 0.57 | [1] |

| PDE8A1 Catalytic Domain | cAMP | 1.8 | 240 | [2] |

| PDE1A | cGMP | 8.2 ± 1.0 | 20 ± 1.0 | [3] |

| PDE1A | cAMP | 93 ± 12 | 41 ± 4.0 | [3] |

Note: Kinetic parameters can vary depending on the specific enzyme, its source, and the assay conditions.

Inhibitor Profiling

This assay is well-suited for screening and characterizing phosphodiesterase inhibitors. By measuring the enzyme activity in the presence of varying concentrations of a test compound, the half-maximal inhibitory concentration (IC₅₀) can be determined.

| Inhibitor | Target PDE Family (Representative) | IC₅₀ (µM) | Reference |

| IBMX | Non-selective | ~700 (for PDE8A1) | [2] |

| Dipyridamole | Non-selective | 4-9 (for PDE8) | [2] |

Note: IC₅₀ values are highly dependent on the specific PDE isoform and the assay conditions, particularly the substrate concentration.

High-Throughput Screening (HTS) Adaptation

The this compound assay can be adapted for high-throughput screening of large compound libraries to identify novel phosphodiesterase inhibitors. Key considerations for HTS include:

-

Miniaturization: The assay can be performed in 96-, 384-, or even 1536-well microplates to reduce reagent consumption and increase throughput.

-

Automation: Liquid handling robots can be used for precise and rapid dispensing of reagents and compounds.

-

Endpoint Reads: For HTS, an endpoint reading after a fixed incubation time is often more practical than a kinetic read.

-

Assay Robustness: The Z'-factor, a statistical measure of assay quality, should be determined to ensure the assay is robust and suitable for H-TS. A Z'-factor > 0.5 is generally considered excellent for HTS.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, missing cofactor (e.g., Mg²⁺) | Check enzyme activity with a positive control, verify buffer pH, ensure all necessary cofactors are present. |

| High background absorbance | Spontaneous hydrolysis of this compound, contaminated reagents | Run a "no enzyme" control, prepare fresh substrate solution, use high-purity reagents. |

| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition | Use a lower enzyme concentration or a shorter reaction time, check enzyme stability at the assay temperature. |

| Precipitation in wells | Compound insolubility | Lower the compound concentration, check the solubility of the compound in the assay buffer. |

| Interference from colored compounds | Compound absorbs at 400-405 nm | Run a control with the compound but no enzyme to measure its intrinsic absorbance and subtract it from the assay signal. |

Conclusion

The this compound phosphodiesterase activity assay is a reliable, straightforward, and cost-effective method for measuring phosphodiesterase activity. Its continuous and colorimetric nature makes it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for drug discovery. By following the detailed protocol and considering the data analysis and troubleshooting guidelines presented in these application notes, researchers can effectively utilize this assay to advance their studies on phosphodiesterases and the development of novel therapeutics targeting this important class of enzymes.

References

- 1. Kinetic studies of human tyrosyl-DNA phosphodiesterase, an enzyme in the topoisomerase I DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Enzyme Kinetics Using p-Nitrophenyl Thymidine-5’-monophosphate (pNP-TMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl thymidine-5’-monophosphate (pNP-TMP) is a chromogenic substrate widely used for the continuous spectrophotometric measurement of the activity of various enzymes, primarily phosphodiesterases, nucleotidases, and exonucleases. The enzymatic hydrolysis of this compound releases p-nitrophenol (pNP), a yellow-colored product that exhibits strong absorbance at 405 nm. This property allows for a straightforward and real-time monitoring of enzyme kinetics. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies.

This compound has been successfully employed as a substrate for enzymes such as 5'-nucleotide phosphodiesterases, autotaxin (ATX, a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family), and 3'-5' exonucleases like oligoribonucleases.[1][2] The assay's simplicity, reliability, and compatibility with high-throughput screening make it a valuable tool in basic research and drug discovery for identifying and characterizing enzyme inhibitors.

Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the phosphodiester bond in this compound by a suitable enzyme. This reaction yields two products: thymidine-5'-monophosphate (TMP) and p-nitrophenol (pNP). The production of pNP, which has a high molar extinction coefficient under alkaline conditions, can be continuously monitored by measuring the increase in absorbance at 405 nm. The rate of pNP formation is directly proportional to the enzyme's activity under initial velocity conditions.

Relevant Enzymes

This compound is a versatile substrate for a range of enzymes, including:

-

5'-Nucleotide Phosphodiesterases: These enzymes hydrolyze phosphodiester bonds in nucleic acids.

-

Autotaxin (ATX): A secreted lysophospholipase D with phosphodiesterase activity.[1]

-

Oligoribonucleases (ORNs): These are 3'-5' exonucleases involved in RNA degradation.[2]

Data Presentation

Table 1: Kinetic Parameters of Oligoribonucleases with this compound

| Enzyme Source | kcat (min-1) | KM (mM) | Divalent Metal Cofactor | Optimal pH | Temperature (°C) | Reference |

| Escherichia coli (EcoORN) | 100 - 650 | 0.4 - 2.0 | Mn2+ | 8.0 | 25 | [2] |

| Mycobacterium smegmatis | 100 - 650 | 0.4 - 2.0 | Mn2+ | 8.0 | 25 | [2] |

| Human | 100 - 650 | 0.4 - 2.0 | Mn2+ | 8.0 | 25 | [2] |

Experimental Protocols

Protocol 1: General Assay for Measuring Enzyme Activity Using this compound

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format. Optimal conditions (e.g., buffer composition, pH, temperature, and enzyme/substrate concentrations) should be determined empirically for each specific enzyme.

Materials:

-

p-Nitrophenyl thymidine-5’-monophosphate (this compound) substrate

-

Purified enzyme of interest

-

Assay Buffer (e.g., Tris-HCl, HEPES) at the desired pH

-

Divalent cations if required by the enzyme (e.g., MnCl2, MgCl2)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 1X assay buffer at the optimal pH for the target enzyme. A common buffer is 50 mM Tris-HCl, pH 8.0.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in an appropriate solvent (e.g., water or DMSO). Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability. Store on ice.

-

-

Assay Setup:

-

Determine the final desired concentrations of enzyme and this compound for the assay. It is recommended to test a range of substrate concentrations to determine the KM.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Divalent cations (if required)

-

This compound solution (diluted from stock to the desired final concentration)

-

-

Include appropriate controls:

-

No-enzyme control: Contains all reaction components except the enzyme.

-

No-substrate control: Contains all reaction components except the this compound substrate.

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader. Take readings every 30-60 seconds for a period of 10-30 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm against time for each reaction.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNP formation using the Beer-Lambert law (V0 = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of pNP (18,000 M-1cm-1 at pH ≥ 8) and l is the path length of the sample in the well.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

-

Protocol 2: Preparation of a p-Nitrophenol (pNP) Standard Curve

A standard curve is essential for accurately converting absorbance values to the concentration of the product formed.

Materials:

-

p-Nitrophenol (pNP)

-

Assay Buffer (same as used in the enzyme assay)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Prepare a pNP Stock Solution: Dissolve a known amount of pNP in the assay buffer to create a high-concentration stock solution (e.g., 1 mM).

-

Create a Dilution Series: Perform serial dilutions of the pNP stock solution in the assay buffer to generate a range of known pNP concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Measure Absorbance: Add a fixed volume (e.g., 200 µL) of each pNP dilution to the wells of a 96-well plate.

-

Read Absorbance: Measure the absorbance of each well at 405 nm.

-

Plot the Standard Curve: Plot the absorbance values against the corresponding pNP concentrations.

-

Determine the Molar Extinction Coefficient: The slope of the linear regression of this plot represents the molar extinction coefficient (ε) of pNP under the specific assay conditions.

Mandatory Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: Experimental workflow for enzyme kinetics.

Caption: this compound in the context of signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of Thymidylate Kinase (TMPK) Inhibitors

A Note on the pNP-TMP Substrate: Initial searches for a substrate named "this compound" (p-nitrophenyl thymidine monophosphate) did not yield specific established high-throughput screening (HTS) protocols. This nomenclature suggests a chromogenic substrate, likely for a phosphatase. However, in the context of screening for inhibitors of enzymes acting on thymidine monophosphate (TMP), such as Thymidylate Kinase (TMPK), alternative and more commonly employed HTS methodologies are available. This document provides a detailed application note and protocol for a robust, high-throughput bioluminescent assay for screening TMPK inhibitors, a critical target in drug development.

Application Notes

Introduction to Thymidylate Kinase (TMPK) as a Drug Target

Thymidylate Kinase (TMPK), also known as dTMP kinase, is a crucial enzyme in the pyrimidine salvage pathway, responsible for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. TMPK catalyzes the ATP-dependent phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Due to its central role in DNA synthesis, human TMPK is a significant target for the development of anticancer and antiviral therapies. Inhibition of TMPK can lead to a depletion of the dTTP pool, thereby arresting cell proliferation.

Principle of the Bioluminescent HTS Assay for TMPK

A luciferase-coupled bioluminescent assay is a highly sensitive and robust method for high-throughput screening of TMPK inhibitors. This "mix-and-measure" assay is particularly advantageous for HTS due to its simplicity, low background signal, and resistance to interference from colored compounds that can be problematic in absorbance-based assays.

The assay is based on the quantification of ATP remaining in the reaction mixture after the TMPK-catalyzed phosphorylation of dTMP. The amount of residual ATP is inversely proportional to the activity of TMPK. In the presence of a TMPK inhibitor, the phosphorylation of dTMP is reduced, resulting in a higher concentration of remaining ATP. This ATP is then used by luciferase to generate a luminescent signal. A higher luminescent signal, therefore, corresponds to greater inhibition of TMPK activity.

Advantages of the Bioluminescent Assay for HTS:

-

High Sensitivity: The assay can detect very low levels of ATP, allowing for the use of low enzyme concentrations and conserving reagents.

-

Wide Dynamic Range: The luminescent signal is linear over a broad range of ATP concentrations.

-

Low Interference: The method is less susceptible to interference from colored or fluorescent compounds in a chemical library compared to spectrophotometric or fluorometric assays.

-

Amenable to Automation: The simple "mix-and-measure" format is well-suited for robotic liquid handling systems used in HTS.

Quantitative Data Summary

The performance of an HTS assay is evaluated using several key statistical parameters. The following table summarizes typical data obtained during the development and execution of a bioluminescent TMPK HTS assay.

| Parameter | Typical Value | Description |

| Z'-factor | > 0.5 | A measure of assay quality, indicating the separation between the positive and negative control signals. A value > 0.5 is considered excellent for HTS. |

| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited reaction (negative control) to the signal from the fully inhibited reaction (positive control). |

| IC50 of Control Inhibitor (e.g., AZT-DP) | Varies (nM to µM) | The concentration of a known inhibitor required to reduce TMPK activity by 50%. This is used to validate assay performance. |

| DMSO Tolerance | < 1% (v/v) | The maximum concentration of dimethyl sulfoxide (the solvent for test compounds) that does not significantly affect enzyme activity. |

| Assay Miniaturization | 384- or 1536-well | The assay can be adapted to high-density microplate formats to increase throughput and reduce reagent consumption. |

Experimental Protocols

1. Materials and Reagents

-

Recombinant human Thymidylate Kinase (TMPK)

-

Thymidine monophosphate (dTMP)

-

Adenosine triphosphate (ATP)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Test compounds dissolved in 100% DMSO

-

Positive control inhibitor (e.g., a known TMPK inhibitor)

-

ATP detection reagent (e.g., a commercial luciferase/luciferin-based kit)

-

White, opaque 384- or 1536-well microplates suitable for luminescence measurements

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

2. Reagent Preparation

-

Enzyme Solution: Prepare a 2X working solution of TMPK in cold assay buffer. The final concentration should be determined empirically to consume ~50-80% of the initial ATP during the reaction time.

-

Substrate/ATP Mix: Prepare a 2X working solution containing both dTMP and ATP in assay buffer. The final concentrations should be at or near the Km values for the respective substrates to ensure sensitivity to competitive inhibitors.

-

Test Compounds: Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO. For primary screening, a single concentration is typically used (e.g., 10 µM).

-

ATP Detection Reagent: Prepare according to the manufacturer's instructions.

3. HTS Assay Procedure (384-well format)

-

Compound Dispensing: Using an automated liquid handler or acoustic dispenser, transfer a small volume (e.g., 100 nL) of the test compounds, positive control, and DMSO (negative control) to the appropriate wells of the assay plate.

-

Enzyme Addition: Add 10 µL of the 2X TMPK enzyme solution to all wells except the positive control wells (to which assay buffer is added instead).

-

Initiation of Reaction: Add 10 µL of the 2X substrate/ATP mix to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting the ATP.

-

Signal Detection: Add 20 µL of the ATP detection reagent to all wells.

-

Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

4. Data Analysis

-

Normalization: The raw luminescence data is normalized to the controls on each plate. The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 x (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

-

Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are identified as "hits".

-

Dose-Response Analysis: Confirmed hits are then tested in a dose-response format to determine their potency (IC50 value). The IC50 is calculated by fitting the concentration-response data to a sigmoidal curve.

Visualizations

Caption: Enzymatic reaction and bioluminescent detection principle.

Application Notes and Protocols for pNP-TMP Assay in Autotaxin Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) assay in the screening and characterization of autotaxin (ATX) inhibitors. Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer progression and inflammation. Therefore, the identification of potent and selective ATX inhibitors is a significant focus in drug discovery.

Principle of the this compound Assay

The this compound assay is a colorimetric method for measuring the phosphodiesterase activity of autotaxin. In this assay, the artificial substrate this compound is hydrolyzed by ATX to produce thymidine 5'-monophosphate (TMP) and p-nitrophenol. The resulting p-nitrophenol is a chromogenic product that can be quantified by measuring its absorbance at a wavelength of 405-415 nm. The rate of p-nitrophenol production is directly proportional to the ATX enzyme activity. When an inhibitor is present, it will reduce the rate of this compound hydrolysis, leading to a decrease in the absorbance signal. This principle allows for the screening and characterization of ATX inhibitors by measuring the reduction in enzyme activity.

Autotaxin-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA from lysophosphatidylcholine (LPC). LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), on the surface of target cells.[1] This binding initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation. The ATX-LPA signaling axis has been implicated in various diseases, making it an attractive therapeutic target.

Caption: The Autotaxin-LPA signaling pathway.

Experimental Workflow for High-Throughput Screening